methyl2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetate is a complex organic compound with a unique structure that includes a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetate typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient and sustainable method for the synthesis of complex organic compounds compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired product with high yield and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction may produce various alcohols or amines .
Scientific Research Applications
Methyl2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetate involves its interaction with specific molecular targets and pathways within cells. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives and related heterocyclic compounds such as imidazoles and quinolones .
Uniqueness
Methyl2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetate is unique due to its specific structure and the presence of the dimethylamino group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C10H14N2O3 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl (2Z)-2-[5-(dimethylamino)-1-methyl-3-oxopyrrol-2-ylidene]acetate |
InChI |
InChI=1S/C10H14N2O3/c1-11(2)9-6-8(13)7(12(9)3)5-10(14)15-4/h5-6H,1-4H3/b7-5- |
InChI Key |
WCOTXPBKQZCTCI-ALCCZGGFSA-N |
Isomeric SMILES |
CN\1C(=CC(=O)/C1=C/C(=O)OC)N(C)C |
Canonical SMILES |
CN1C(=CC(=O)C1=CC(=O)OC)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.